

Application Notes and Protocols for VDX-111 Administration in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information regarding the in vivo administration and dosing schedule of **VDX-111** in mice, based on preclinical studies. The protocols and data presented herein are intended to guide researchers in the design and execution of their own in vivo experiments.

Summary of Quantitative Data

While specific dosage in mg/kg and the vehicle used for in vivo administration are not publicly available in the reviewed literature, the following table summarizes the key quantitative parameters from preclinical studies.



Parameter	Details	Mouse Model(s)	Source
Administration Route	Intraperitoneal (IP) Injection	Syngeneic and Patient-Derived Xenograft (PDX)	[1]
Dosing Frequency	Three times a week	Syngeneic and Patient-Derived Xenograft (PDX)	[1]
Toxicity Monitoring	Body weight was monitored as a surrogate for toxicity.	Syngeneic and Patient-Derived Xenograft (PDX)	[1]
In Vitro Active Conc.	10 nM - 10 μM	Ovarian Cancer Cell Lines	[1]
In Vitro Vehicle	0.1% Ethanol	Ovarian Cancer Cell Lines	[1]

Note: The exact in vivo dosage (in mg/kg) and the specific vehicle used for the intraperitoneal injections in mice are critical pieces of information that are not available in the public domain based on the conducted searches. Researchers should consider this a significant gap and may need to perform dose-escalation studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Experimental Protocols

The following protocols are synthesized from the available literature and provide a general framework for conducting in vivo studies with **VDX-111** in mice.

Protocol 1: In Vivo Administration of VDX-111 in an Ovarian Cancer Syngeneic Mouse Model

1. Animal Model:

 Utilize an appropriate syngeneic mouse model for ovarian cancer. The referenced study employed a model with a Trp53-/-, Brca1-/-, myristoylated-AKT, Myc, luciferase-expressing (BR-Luc) cell line.[1]



2. Preparation of **VDX-111** Formulation:

Crucial Missing Information: The specific vehicle used for in vivo administration is not detailed in the available literature. For initial studies, researchers may need to investigate suitable biocompatible vehicles capable of solubilizing VDX-111 for intraperitoneal injection. Common vehicles for hydrophobic compounds include solutions containing DMSO, PEG, or Tween 80, but their compatibility and potential toxicity with VDX-111 would need to be empirically determined. The in vitro studies used 0.1% ethanol as a vehicle.[1]

3. Dosing and Administration:

- Crucial Missing Information: The precise dosage of VDX-111 in mg/kg is not specified. A
 dose-finding study (dose escalation) is strongly recommended to determine the maximum
 tolerated dose (MTD) and the optimal therapeutic dose.
- Administer the prepared **VDX-111** formulation via intraperitoneal (IP) injection.
- The dosing schedule reported is three times per week.[1]
- 4. Monitoring and Endpoints:
- Monitor the body weight of the mice regularly (e.g., twice weekly) as an indicator of toxicity.
- Tumor progression can be monitored using methods appropriate for the model, such as bioluminescence imaging for luciferase-expressing tumors.[1]
- The primary endpoint could be tumor growth inhibition or overall survival.

Protocol 2: In Vivo Administration of VDX-111 in a Patient-Derived Xenograft (PDX) Mouse Model

1. Animal Model:

 Utilize immunodeficient mice (e.g., NSG or NOD-scid) engrafted with patient-derived ovarian cancer xenografts.

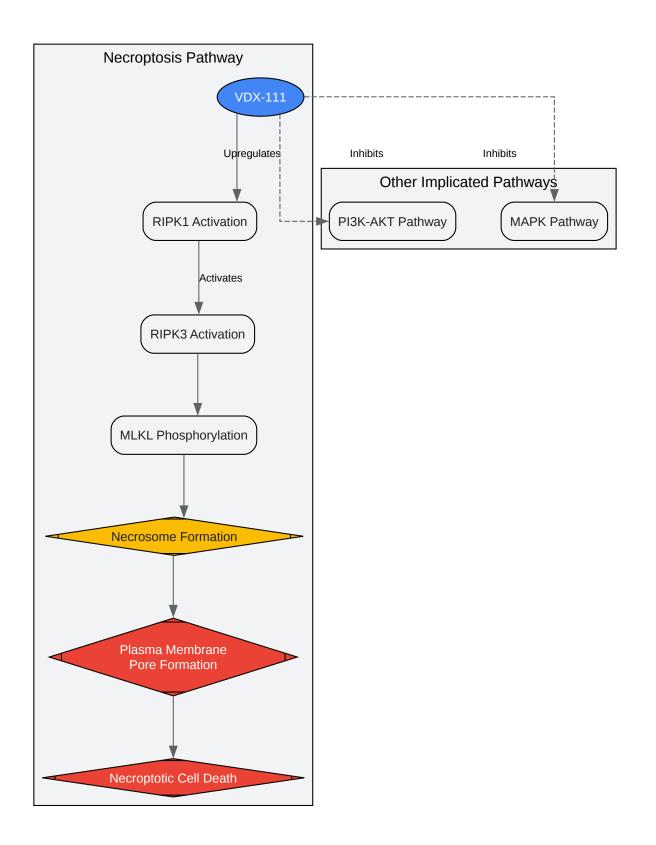


- 2. Preparation of **VDX-111** Formulation:
- (See Protocol 1, Step 2)
- 3. Dosing and Administration:
- (See Protocol 1, Step 3)
- 4. Monitoring and Endpoints:
- Monitor the body weight of the mice regularly for signs of toxicity.[1]
- Measure tumor volume using calipers at regular intervals.
- The primary endpoint is typically tumor growth inhibition or an extension in the time to reach a predetermined tumor volume.

Signaling Pathways and Experimental Workflows VDX-111 Signaling Pathway

VDX-111 has been shown to induce cell death in cancer cells primarily through the necroptosis pathway.[1] This process is a form of programmed necrosis that is independent of caspases. The key mediators of this pathway are Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3).[1] Additionally, in some cancer cell lines, **VDX-111** has been observed to affect the PI3K-AKT and MAPK signaling pathways.





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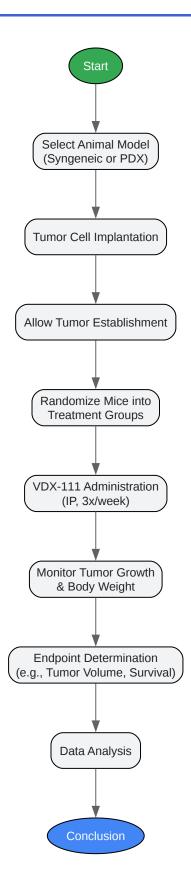
Caption: VDX-111 signaling pathways.



Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for conducting in vivo studies with **VDX-111** in mice.





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Caption: Experimental workflow for **VDX-111** in vivo studies.



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References

- 1. Exploring the Potential Value of Modulation of Cell Death in Immunotherapy of Gynecological Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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